molecular formula C14H22ClN5O2 B2992663 Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378507-19-6

Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No. B2992663
CAS RN: 2378507-19-6
M. Wt: 327.81
InChI Key: ZCDLYOBBOCOZKU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms . The compound also has a tert-butyl group and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the formation of the carboxylate ester . The 1,3,5-triazine ring could be formed through reactions involving amines and carbon-nitrogen double bond forming reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,3,5-triazine rings, the tert-butyl group, and the carboxylate ester group . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The 1,3,5-triazine ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis of Boronic Acid Derivatives

This compound is used in the synthesis of boronic acid derivatives, which are crucial in the development of various pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which is beneficial in the Suzuki coupling reactions commonly employed in the synthesis of these derivatives .

Antibacterial Applications

The chloro-triazinyl moiety of EN300-7447042 has been found to exhibit antibacterial properties. Research indicates that derivatives of this compound can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Compounds synthesized from EN300-7447042 have been evaluated for their antimicrobial activity. They have shown potential in combating various microbial infections, including those caused by fungi such as Candida albicans .

Catalysis in Organic Synthesis

The compound’s structure allows it to act as a catalyst in organic synthesis processes. It can facilitate reactions such as protodeboronation of pinacol boronic esters, which is a key step in the synthesis of many organic molecules .

Electronic Component Manufacturing

Although not directly related to the compound’s chemical properties, the identifier “EN300-7447042” is also associated with electronic components, specifically toroidal line chokes used in voltage transformers and power supplies. These components are essential in filtering symmetric interferences in electronic circuits .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate” should be done with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under different conditions, and developing more efficient synthesis methods .

properties

IUPAC Name

tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-6-5-10(8-20)7-19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDLYOBBOCOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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